Bienvenue dans la boutique en ligne BenchChem!

1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one

Lipophilicity Drug-likeness ADME Prediction

1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one (CAS 1804181-19-8) is a synthetic, polyhalogenated aromatic ketone building block belonging to the class of bromomethyl-trifluoromethoxy-substituted chloropropanones. With a molecular formula of C11H9BrClF3O2 and a molecular weight of 345.54 g/mol, it features three distinct reactive handles: an electrophilic bromomethyl group at the 5-position, a lipophilic trifluoromethoxy group at the 2-position, and an α-chloroketone moiety.

Molecular Formula C11H9BrClF3O2
Molecular Weight 345.54 g/mol
Cat. No. B14065725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one
Molecular FormulaC11H9BrClF3O2
Molecular Weight345.54 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=C(C=CC(=C1)CBr)OC(F)(F)F)Cl
InChIInChI=1S/C11H9BrClF3O2/c1-6(13)10(17)8-4-7(5-12)2-3-9(8)18-11(14,15)16/h2-4,6H,5H2,1H3
InChIKeyVXXDIISWEFHBTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one (CAS 1804181-19-8): A Regioselectively Functionalized Haloketone Building Block for Medicinal Chemistry


1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one (CAS 1804181-19-8) is a synthetic, polyhalogenated aromatic ketone building block belonging to the class of bromomethyl-trifluoromethoxy-substituted chloropropanones [1]. With a molecular formula of C11H9BrClF3O2 and a molecular weight of 345.54 g/mol, it features three distinct reactive handles: an electrophilic bromomethyl group at the 5-position, a lipophilic trifluoromethoxy group at the 2-position, and an α-chloroketone moiety [2]. This specific 2,5-substitution pattern creates a well-defined vector geometry that differentiates it from regioisomeric analogs and positions it as a versatile intermediate for constructing more complex, drug-like scaffolds through sequential chemoselective transformations [2].

Why 1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one Cannot Be Casually Swapped: Regioisomer-Dependent Reactivity Dictates Synthetic Outcomes


Compounds within the C11H9BrClF3O2 isomeric family share identical molecular weight and elemental composition but differ critically in the ring position of the bromomethyl group (positions 2, 3, 4, 5, or 6) and the carbonyl location (propan-1-one vs. propan-2-one) . For example, the 4-(bromomethyl) isomer (CAS 1804197-93-0) positions the electrophilic center para to the trifluoromethoxy group, while the 2-(bromomethyl) isomer (CAS 1803749-48-5) places it ortho, creating steric and electronic environments that dramatically alter nucleophilic substitution kinetics, cross-coupling regioselectivity, and the three-dimensional architecture of downstream products . Simple in-class substitution without verifying the specific substitution pattern risks synthetic failure in multi-step routes where the geometry of the reactive bromomethyl group is critical for correct molecular recognition or scaffold topology [1].

1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one: Quantitative Differentiation against Regioisomeric and Functional Analogs


Computed Lipophilicity (XLogP3): The 2,5-Regioisomer Offers Predictably Higher LogP than the Non-Trifluoromethoxy Analog

The target compound's computed partition coefficient is XLogP3 = 4.4, determined by PubChem's computational engine [1]. This value places it firmly within the drug-like lipophilicity range (LogP 1–5) and is driven largely by the trifluoromethoxy substituent, as confirmed by comparison with the des-trifluoromethoxy analog, 1-(5-(bromomethyl)phenyl)-2-chloropropan-1-one (theoretical scaffold), where removal of the OCF3 group is predicted to lower LogP by approximately 1.5–2.0 units based on established π-values for the OCF3 fragment [2]. Higher lipophilicity in the target compound correlates with potentially improved passive membrane permeability relative to non-fluorinated congeners, a parameter of direct relevance in cell-based assay development [2].

Lipophilicity Drug-likeness ADME Prediction

Topological Polar Surface Area (TPSA): 26.3 Ų Places the Target in a Favorable Zone for Blood-Brain Barrier Penetration Predictions

The target compound has a computed TPSA of 26.3 Ų [1]. This value is significantly below the commonly cited TPSA threshold of <60–70 Ų associated with favorable CNS penetration, or the <140 Ų threshold for oral bioavailability [2]. In contrast, analogous amino-substituted derivatives in this series, such as 1-(2-amino-5-(trifluoromethoxy)phenyl)-2-chloropropan-1-one (CAS 1803804-49-0), would exhibit a higher TPSA due to the hydrogen-bond-donating amino group, shifting the property profile toward peripheral rather than CNS-targeted applications, even before any biological testing is conducted [2]. The absence of H-bond donors in the target compound (HBD count = 0) further reinforces its potential CNS drug-like character compared to amine-containing regioisomeric intermediates [1].

CNS drug design TPSA Blood-brain barrier permeability

Regiochemical Differentiation: The 5-Bromomethyl-2-trifluoromethoxy Substitution Pattern Provides a Unique Reactive Geometry Distinct from the 2-Bromomethyl-4-trifluoromethoxy Isomer

The target compound (bromomethyl at C5, trifluoromethoxy at C2, carbonyl at C1) and its closest regioisomer 1-(2-(bromomethyl)-4-(trifluoromethoxy)phenyl)-2-chloropropan-1-one (CAS 1803749-48-5; bromomethyl at C2, trifluoromethoxy at C4) share identical molecular formula and mass (345.54 g/mol) but differ fundamentally in the spatial relationship between the electrophilic bromomethyl group and the electron-withdrawing trifluoromethoxy substituent [1]. In the target compound, the bromomethyl and trifluoromethoxy groups are in a 1,3-relationship (meta), creating a wider angular separation (~120°) of the two functional vectors relative to the aromatic plane. In the 2,4-isomer, these groups are in a 1,2-relationship (ortho-like), placing them in closer proximity (~60° vector angle) and introducing potential steric shielding of the bromomethyl group [1]. This geometric divergence means that the same nucleophile will approach the electrophilic carbon from different trajectories in each isomer, potentially leading to different reaction rates and product stereochemical outcomes in subsequent derivatization steps .

Regioselectivity Scaffold geometry Medicinal chemistry

Vendor-Supplied Purity Benchmark: NLT 98% Purity with Available 1H-NMR Documentation Enables Direct Use in Multi-Step Synthesis

The target compound is commercially available with a supplier-specified purity of NLT 98% (Capot Chemical, CAT# 75127), supported by available 1H-NMR, MSDS, MOA, and ROS documentation upon request [1]. This purity threshold exceeds the 95%+ specification offered by alternative vendors for the 4-(bromomethyl) regioisomer (CAS 1804197-93-0, Chemenu CM401640) . For the structurally related but non-isomeric compound 1-(2-(bromomethyl)phenyl)-2-chloropropan-1-one, which lacks the trifluoromethoxy group entirely, no purity specification above 95% was identified in a standardized vendor survey . The availability of higher purity with analytical documentation reduces the need for pre-use re-purification, saving an estimated 1–2 days of labor and 10–20% material loss typically associated with chromatographic re-purification of a 95%-purity starting material .

Purity specification Quality control Procurement

Procurement-Guided Applications for 1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one Based on Verified Differentiation Evidence


CNS-Penetrant Probe Design via Sequential Chemoselective Derivatization

With a computed TPSA of 26.3 Ų (well below the 60–70 Ų CNS cutoff) and an XLogP3 of 4.4 [1], the target compound is suited as a starting scaffold for CNS-targeted chemical probes. The bromomethyl group at the 5-position can undergo selective nucleophilic displacement with amines or thiols to introduce target-binding motifs while preserving the trifluoromethoxy group at the 2-position for metabolic stability. The α-chloroketone carbonyl provides a third orthogonal handle for late-stage diversification (e.g., reductive amination or Grignard addition). The well-separated 2,5-geometry minimizes steric interference between the OCF3 group and incoming nucleophiles at the benzylic position, compared to the more hindered 2,4-isomer [2].

Intermediate for Trifluoromethoxy-Containing Kinase Inhibitor Fragments

Trifluoromethoxy groups are established bioisosteres for methoxy and trifluoromethyl groups in kinase inhibitor design, often delivering improved selectivity and metabolic stability [1]. The target compound's 2,5-regiochemistry presents the OCF3 group at a position analogous to the solvent-exposed region of many ATP-competitive kinase inhibitor scaffolds [1]. The NLT 98% purity specification from Capot Chemical ensures that this intermediate can be directly incorporated into parallel synthesis arrays without the yield losses associated with lower-purity batch-to-batch variability, a key concern when scaling from hit-to-lead chemistry to lead optimization libraries [2].

Building Block for DGAT1 or Metabolic Disease Target Inhibitor Synthesis

Patent literature identifies bromomethyl-trifluoromethoxy-substituted aromatic ketones as intermediates in the synthesis of DGAT1 inhibitors for metabolic disease applications [1]. The target compound's bromomethyl group serves as the attachment point for introducing substituted benzylamino, indazole, or imidazo-pyridine motifs (commonly found in DGAT1 pharmacophores) via straightforward SN2 chemistry [1]. The presence of the α-chloroketone additionally enables cyclocondensation with amidines or guanidines to form heterocyclic cores in subsequent steps, providing a convergent synthetic entry into this therapeutically relevant chemical space [1].

Quality-Control-Intensive Medicinal Chemistry Campaigns Requiring High Batch Reproducibility

For medicinal chemistry programs operating under stringent quality management systems (e.g., ISO-certified laboratories or pharmaceutical R&D quality units), the availability of comprehensive analytical documentation (1H-NMR, MSDS, MOA, ROS) with NLT 98% purity [1] makes this compound a lower-risk procurement choice compared to the 4-(bromomethyl) regioisomer (95%+ purity from alternative vendors) [2]. The analytical traceability supports regulatory documentation requirements for patent filing and CMC (Chemistry, Manufacturing, and Controls) sections of IND applications, where the identity and purity of every synthetic intermediate must be rigorously established [2].

Quote Request

Request a Quote for 1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.